2-Ethylbutane-1-sulfonyl chloride
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Overview
Description
2-Ethylbutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. Sulfonyl chlorides are known for their reactivity and are commonly employed in the preparation of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbutane-1-sulfonyl chloride can be synthesized through the chlorosulfonation of 2-ethylbutane. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the sulfonyl group can be further oxidized to sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent hydrolysis.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonylureas: Formed by the reaction with ureas.
Sulfonic Acids: Formed by the oxidation of the sulfonyl group.
Scientific Research Applications
2-Ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various sulfonyl-containing compounds.
Pharmaceuticals: Employed in the preparation of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Material Science: Utilized in the modification of polymers to introduce sulfonyl groups, enhancing their properties such as thermal stability and chemical resistance.
Biological Studies: Used in the synthesis of bioactive molecules for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Ethylbutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.
Uniqueness
2-Ethylbutane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in its reactions. This can lead to different selectivity and yields in synthetic applications compared to simpler or aromatic sulfonyl chlorides.
Properties
IUPAC Name |
2-ethylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECMZAFVLJVACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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